molecular formula C29H31N3O2 B11049366 1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B11049366
M. Wt: 453.6 g/mol
InChI Key: BNHNEMPDBPXYCK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

  • Formation of the Benzimidazole Core:

    • Reacting o-phenylenediamine with 2,3,5,6-tetramethylbenzaldehyde under acidic conditions to form the benzimidazole ring.
    • Conditions: Reflux in acetic acid or polyphosphoric acid.
  • Attachment of the Methoxyphenyl Group:

    • Introducing the 2-methoxyphenyl group via a nucleophilic substitution reaction.
    • Conditions: Using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
  • Formation of the Pyrrolidinone Ring:

    • Cyclization reaction involving the benzimidazole derivative and a suitable amine to form the pyrrolidinone ring.
    • Conditions: Heating in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
    • Conditions: Acidic or basic medium, depending on the reagent.
  • Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

    • Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Conditions: Typically in anhydrous solvents like tetrahydrofuran (THF).
  • Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.

    • Reagents: Halides, thiols, amines.
    • Conditions: Elevated temperatures, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydrobenzimidazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Similar Compounds:

    This compound: can be compared with other benzimidazole derivatives and pyrrolidinone-containing compounds. Examples include:

Uniqueness: The unique combination of the methoxyphenyl group, benzimidazole moiety, and pyrrolidinone ring in this compound may confer distinct chemical properties and biological activities not observed in similar compounds. This uniqueness can be attributed to the specific electronic and steric effects imparted by these functional groups.

properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-18-14-19(2)21(4)23(20(18)3)17-32-25-11-7-6-10-24(25)30-29(32)22-15-28(33)31(16-22)26-12-8-9-13-27(26)34-5/h6-14,22H,15-17H2,1-5H3

InChI Key

BNHNEMPDBPXYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C)C

Origin of Product

United States

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